XTT sodium salt
Overview
Description
XTT sodium salt, also known as sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate, is a tetrazolium salt used primarily in cell viability assays. It is a colorimetric reagent that is reduced by metabolically active cells to form a water-soluble orange formazan dye. This property makes it a valuable tool for assessing cell proliferation, viability, and cytotoxicity in various biological and medical research applications .
Mechanism of Action
Target of Action
XTT sodium salt primarily targets mitochondrial dehydrogenase in metabolically active cells . Dehydrogenases are enzymes that facilitate the transfer of electrons in biological systems, playing a crucial role in metabolic processes.
Mode of Action
This compound, a yellow water-soluble substrate, is metabolically reduced by mitochondrial dehydrogenase in viable cells to an orange water-soluble formazan product . This reduction process is facilitated by an intermediate electron carrier, such as phenazine methosulfate (PMS), which helps drive XTT reduction and the formation of its formazan derivative .
Biochemical Pathways
The reduction of this compound is a part of the cellular respiration process, specifically the electron transport chain located in the mitochondria. The dehydrogenase enzymes transfer electrons from NADH or FADH2 to the electron transport chain. The reduction of this compound to formazan is an indicator of this metabolic activity .
Pharmacokinetics
It is known that this compound is soluble in water, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The reduction of this compound to formazan results in a color change from yellow to orange. This color change is used as an indicator of cell viability and proliferation, as it reflects the metabolic activity of the cells . The intensity of the color change is directly proportional to the number of living cells and the overall activity of mitochondrial dehydrogenases in the sample .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the assay should be performed in a well-ventilated area to ensure safety . Additionally, the temperature can affect the solubility of this compound and the efficiency of the reduction process . Therefore, the action, efficacy, and stability of this compound can be influenced by factors such as ventilation, temperature, and the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
XTT sodium salt plays a significant role in biochemical reactions, particularly in cell viability assays. The reduction of this compound is carried out by dehydrogenase enzymes present in metabolically active cells . This reduction process produces a water-soluble formazan, which is a highly colored product .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It is used to measure cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity . The reduction of this compound to formazan is a reflection of the cellular metabolic activity, and an increase in the number of living cells results in an increase in the overall activity of mitochondrial dehydrogenases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction by dehydrogenase enzymes of metabolically active cells . This reduction process, which occurs via electron transport across the plasma membrane of a living cell, transforms the this compound into a water-soluble, orange-colored formazan dye .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, freeze-thawing can reduce more than 20% activity of mitochondrial dehydrogenase
Metabolic Pathways
This compound is involved in metabolic pathways related to cellular metabolic activity. The reduction of this compound to formazan is a reflection of the cellular metabolic activity, which involves the activity of mitochondrial dehydrogenases .
Subcellular Localization
Given that its reduction involves the activity of mitochondrial dehydrogenases, it is likely that it is associated with mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XTT sodium salt involves the reaction of 5,6-dimethylbenzimidazole with N-aminoquinoline under alkaline conditions. This reaction forms the tetrazolium ring structure, which is then further modified to introduce the phenylaminocarbonyl and nitrobenzene sulfonic acid groups. The reaction conditions typically involve controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration to obtain the desired purity level suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
XTT sodium salt primarily undergoes reduction reactions. In the presence of metabolically active cells, the tetrazolium ring is reduced by dehydrogenase enzymes to form the orange formazan dye. This reduction is facilitated by electron transport across the plasma membrane .
Common Reagents and Conditions
The reduction of this compound requires an intermediate electron acceptor such as phenazine methosulfate. The reaction typically occurs under physiological conditions, with the cells incubated in a suitable culture medium at 37°C .
Major Products Formed
The major product formed from the reduction of this compound is the water-soluble orange formazan dye. This dye can be quantified using a spectrophotometer to assess cell viability and proliferation .
Scientific Research Applications
XTT sodium salt is widely used in scientific research for various applications:
Cell Viability Assays: It is used to measure the metabolic activity of cells, which correlates with cell viability and proliferation.
Antimicrobial Susceptibility Testing: this compound is used to evaluate the susceptibility of microorganisms to antimicrobial agents.
Biofilm Research: It is employed in studies of biofilm formation and the effects of antimicrobial agents on biofilms, particularly in Candida species.
Cancer Research: This compound is used in conjunction with phenazine methosulfate to screen human cancer cell lines for drug sensitivity and proliferation.
Comparison with Similar Compounds
XTT sodium salt is part of a family of tetrazolium salts used in cell viability assays. Similar compounds include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Unlike XTT, MTT forms an insoluble formazan product that requires solubilization for quantification.
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): WST-1 forms a water-soluble formazan product similar to XTT but is considered more sensitive.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS also forms a water-soluble formazan product and is used in similar applications
This compound is unique in its ability to form a water-soluble formazan product without the need for additional solubilization steps, making it a convenient and efficient choice for cell viability assays.
Properties
CAS No. |
111072-31-2 |
---|---|
Molecular Formula |
C22H17N7NaO13S2 |
Molecular Weight |
674.5 g/mol |
IUPAC Name |
sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40); |
InChI Key |
FPEHPQATUMDNDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-].[Na] |
Appearance |
A crystalline solid |
Synonyms |
2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-inner salt-2H-tetrazolium, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does XTT sodium salt help researchers study Candida biofilms, and what does this tell us about the biofilm?
A1: this compound, chemically known as 2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, is a vital tool in assessing the effectiveness of antifungal treatments against Candida biofilms. Candida species, particularly Candida albicans, are known to form biofilms, which are complex communities of cells encased in a protective matrix [, ]. This matrix often makes the biofilm highly resistant to conventional antifungal treatments.
Q2: The research mentions using XTT in conjunction with photodynamic therapy (PDT). What specific advantage does XTT offer in this context?
A2: Photodynamic therapy utilizes a photosensitizer, which, when activated by light, generates reactive oxygen species that can kill fungal cells. In the study on hexyl-aminolevulinate ethosomes [], XTT played a crucial role in quantifying the PDT's effect on C. albicans biofilm. By measuring the XTT reduction after PDT treatment, researchers could determine the percentage of biofilm eradication achieved by the therapy. This method provided a quantitative measure of PDT effectiveness against the biofilm, going beyond simply observing structural changes.
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